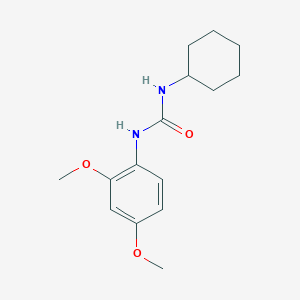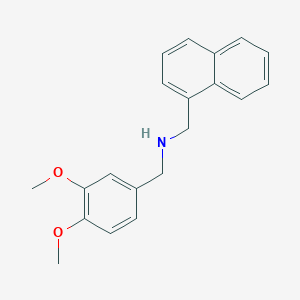![molecular formula C18H24N2O B5865998 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5865998.png)
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine, also known as E-4018, is a compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it has been suggested that it acts by modulating the activity of neurotransmitters such as serotonin and dopamine. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect against oxidative stress. In addition, this compound has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used to investigate various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine. One area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential use as an anti-inflammatory agent. Studies are needed to investigate its mechanism of action and its effectiveness in treating inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects, make it a versatile compound that can be used to investigate various biological processes. Further research is needed to fully understand its mechanism of action and to optimize its use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine involves the reaction of 4-methoxy-1-naphthaldehyde with ethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with piperazine to yield this compound. This synthesis method has been reported in several studies and has been found to be efficient and reliable.
Scientific Research Applications
1-ethyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
properties
IUPAC Name |
1-ethyl-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-19-10-12-20(13-11-19)14-15-8-9-18(21-2)17-7-5-4-6-16(15)17/h4-9H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTSFCUNVHINBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)

![N-({1-[2-(3-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5865944.png)

![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)
![2-[(2-chlorobenzyl)thio]-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B5865967.png)




![ethyl 4-{[(2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5865993.png)


![2-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5866030.png)